molecular formula C8H6BrN3O2 B8672908 6-Bromo-1-methyl-4-nitro-1H-indazole

6-Bromo-1-methyl-4-nitro-1H-indazole

Cat. No.: B8672908
M. Wt: 256.06 g/mol
InChI Key: IOMNZVYNNUWNOS-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-4-nitro-1H-indazole is a heterocyclic compound featuring an indazole core substituted with bromine (Br) at position 6, a methyl group (-CH₃) at position 1 (on the nitrogen atom), and a nitro group (-NO₂) at position 4. The molecular formula is C₈H₆BrN₃O₂, with a molecular weight of 256.06 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties:

  • Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.
  • Methyl group at position 1 improves lipophilicity and metabolic stability compared to unsubstituted indazoles.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-1-methyl-4-nitroindazole

InChI

InChI=1S/C8H6BrN3O2/c1-11-7-2-5(9)3-8(12(13)14)6(7)4-10-11/h2-4H,1H3

InChI Key

IOMNZVYNNUWNOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 6-bromo-1-methyl-4-nitro-1H-indazole with key analogs, highlighting substituent positions and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-CH₃, 4-NO₂, 6-Br C₈H₆BrN₃O₂ 256.06 High lipophilicity; potential kinase inhibitor intermediate
6-Bromo-4-nitro-1H-indazole 4-NO₂, 6-Br C₇H₄BrN₃O₂ 257.03 Electron-deficient core for metal-catalyzed reactions
3-Bromo-4-methyl-7-nitro-1H-indazole 3-Br, 4-CH₃, 7-NO₂ C₈H₆BrN₃O₂ 256.06 Steric hindrance at position 3; antimicrobial applications
6-Bromo-4-methoxy-1H-indazole 4-OCH₃, 6-Br C₈H₇BrN₂O 227.06 Electron-donating methoxy group; solubility enhancer
6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid 1-(CH(CH₃)₂), 4-COOH, 6-Br C₁₁H₁₁BrN₂O₂ 283.13 Carboxylic acid enables salt formation; drug intermediate

Key Observations

Substituent Position Effects :

  • Nitro at position 4 (as in the target compound) creates a planar, electron-deficient aromatic system, favoring interactions with enzymes or receptors. In contrast, nitro at position 7 (e.g., 3-bromo-4-methyl-7-nitro-1H-indazole) introduces steric and electronic asymmetry .
  • Methyl vs. Methoxy : The methyl group at position 1 enhances lipid solubility compared to methoxy-substituted analogs (e.g., 6-bromo-4-methoxy-1H-indazole), which may improve blood-brain barrier penetration .

Reactivity :

  • Bromine at position 6 enables cross-coupling reactions. For example, 6-bromo-4-nitro-1H-indazole (CAS 2133005-85-1) is used in Suzuki reactions to generate biaryl derivatives for drug candidates .
  • Nitro groups are often reduced to amines (-NH₂) for further functionalization, a strategy employed in the synthesis of kinase inhibitors .

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